3-Acetyl-2-methyl-5-phenylthiophene
Overview
Description
3-Acetyl-2-methyl-5-phenylthiophene is an organic compound with the molecular formula C13H12OS and a molecular weight of 216.30 g/mol . It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methyl-5-phenylthiophene typically involves the reaction of 2-methylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-methyl-5-phenylthiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
3-Acetyl-2-methyl-5-phenylthiophene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methyl-5-phenylthiophene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, allowing it to modify biological molecules and exert its effects . Additionally, its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing its biological activity .
Comparison with Similar Compounds
- 2-Acetylthiophene
- 3-Methylthiophene
- 5-Phenylthiophene
Comparison: 3-Acetyl-2-methyl-5-phenylthiophene is unique due to the presence of both an acetyl group and a phenyl group on the thiophene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications . In contrast, similar compounds like 2-Acetylthiophene and 3-Methylthiophene lack the phenyl group, which limits their versatility .
Properties
IUPAC Name |
1-(2-methyl-5-phenylthiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9(14)12-8-13(15-10(12)2)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREAZYFTAJMZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369541 | |
Record name | 3-Acetyl-2-methyl-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40932-63-6 | |
Record name | 3-Acetyl-2-methyl-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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